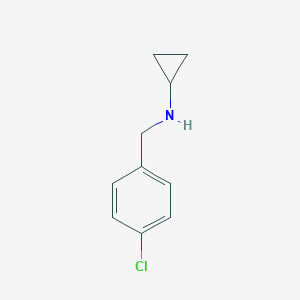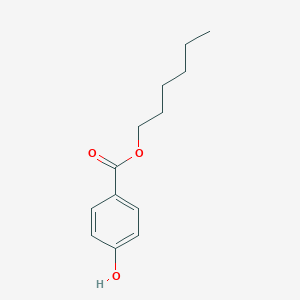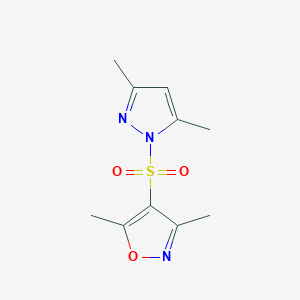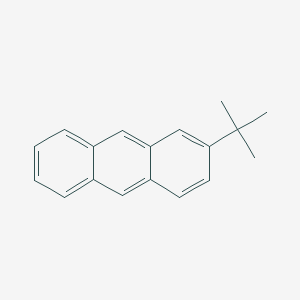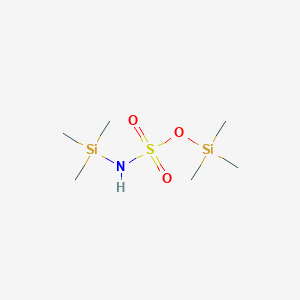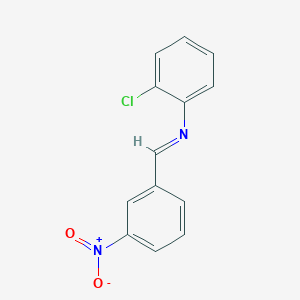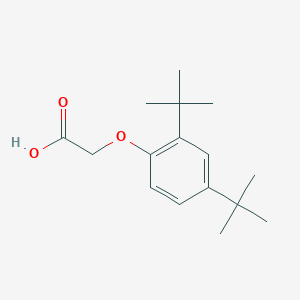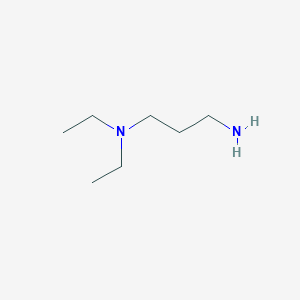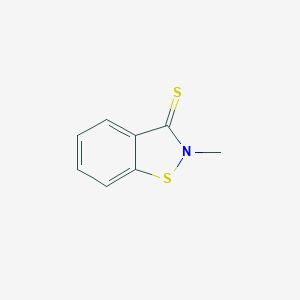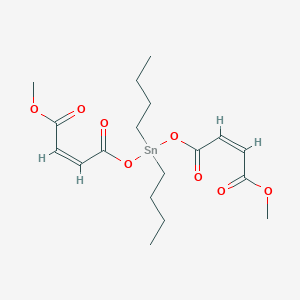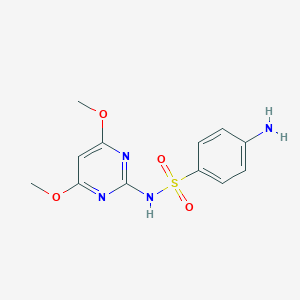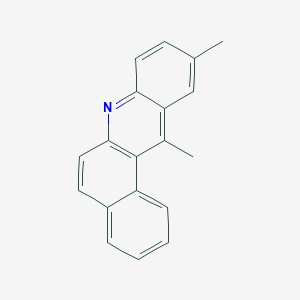
10,12-Dimethylbenz(a)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12-Dimethylbenz(a)acridine (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely used as a tool in scientific research to study the mechanism of carcinogenesis. DMBA is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. DMBA has been used to study the effects of environmental toxins on cancer development, and its mechanism of action has been extensively investigated.
Wirkmechanismus
10,12-Dimethylbenz(a)acridine induces tumors by causing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in critical genes that regulate cell growth and division, leading to the development of tumors.
Biochemische Und Physiologische Effekte
10,12-Dimethylbenz(a)acridine has been shown to have a variety of biochemical and physiological effects. It induces oxidative stress, inflammation, and DNA damage in cells. 10,12-Dimethylbenz(a)acridine also alters the expression of genes involved in cell growth, apoptosis, and DNA repair. In animal models, 10,12-Dimethylbenz(a)acridine has been shown to induce tumors in various organs, including the skin, mammary gland, lung, liver, and bladder.
Vorteile Und Einschränkungen Für Laborexperimente
10,12-Dimethylbenz(a)acridine is a potent carcinogen that induces tumors in various animal models, making it a valuable tool for studying the mechanism of carcinogenesis. However, 10,12-Dimethylbenz(a)acridine has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. 10,12-Dimethylbenz(a)acridine also has a short half-life in vivo, which limits its usefulness for long-term studies.
Zukünftige Richtungen
For research on 10,12-Dimethylbenz(a)acridine include the development of new methods for synthesizing and purifying 10,12-Dimethylbenz(a)acridine, the identification of new biomarkers for 10,12-Dimethylbenz(a)acridine exposure, and the investigation of the role of 10,12-Dimethylbenz(a)acridine in human cancer development. 10,12-Dimethylbenz(a)acridine is a valuable tool for studying the mechanism of carcinogenesis, and further research on this compound will help to advance our understanding of cancer biology and the effects of environmental toxins on human health.
Synthesemethoden
10,12-Dimethylbenz(a)acridine can be synthesized by the Friedel-Crafts reaction of 1,2,4-trimethylbenzene with maleic anhydride, followed by dehydration and cyclization of the resulting adduct. The synthesis of 10,12-Dimethylbenz(a)acridine is a multi-step process that requires careful purification to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
10,12-Dimethylbenz(a)acridine has been used extensively in scientific research to study the mechanism of carcinogenesis. It is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. 10,12-Dimethylbenz(a)acridine has been used to study the effects of environmental toxins on cancer development, and its mechanism of action has been extensively investigated. 10,12-Dimethylbenz(a)acridine is also used as a positive control in carcinogenicity testing of chemicals.
Eigenschaften
CAS-Nummer |
1031-76-1 |
|---|---|
Produktname |
10,12-Dimethylbenz(a)acridine |
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
10,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |
InChI-Schlüssel |
WMDJGDIOACZPGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
Andere CAS-Nummern |
1031-76-1 |
Synonyme |
10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



